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Abstract

IC261, also known by its chemical name 3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-
one, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK14) and
epsilon (CK1g).[1][2] Initially developed as a specific inhibitor for these kinases, subsequent
research has revealed a dual mechanism of action, including the inhibition of microtubule
polymerization.[2][3] This multifaceted activity makes IC261 a valuable tool for studying various
cellular processes and a compound of interest in cancer research. This guide provides a
comprehensive overview of the chemical structure, properties, and biological activities of
IC261, including detailed experimental protocols and visualization of key signaling pathways.

Chemical Structure and Properties

IC261 is an indolin-2-one derivative with a molecular formula of C1sH17NO4 and a molecular
weight of 311.33 g/mol .[4] Its structure is characterized by a trimethoxyphenyl group attached
to an indolinone core.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1681162?utm_src=pdf-interest
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.medchemexpress.com/IC261.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4061085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4061085/
https://pubmed.ncbi.nlm.nih.gov/21258417/
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.apexbt.com/ic261.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

(32)-3-[(2,4,6-
IUPAC Name trimethoxyphenyl)methylidene]  [5]
-1,3-dihydro-2H-indol-2-one

COc1cc(OC)c(/C=C2/C3=CC=
SMILES [1][4]
CC=C3NC2=0)c(0C)cl

CAS Number 186611-52-9 [1]
Molecular Formula C1sH17NOa [4]
Molecular Weight 311.33 g/mol [4]
Appearance Yellow solid [6]

N Soluble in DMSO (=100
Solubility L) [1][6]
mg/m

Storage Store at -20°C [1][6]

Mechanism of Action

IC261 exhibits a dual mechanism of action, targeting both specific kinases and the
cytoskeleton.

Inhibition of Casein Kinase 10 (CK10) and 1¢ (CK1g)

IC261 acts as a selective, ATP-competitive inhibitor of CK1d and CK1e.[1][2] It binds to the
ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream
substrates. This inhibition is highly selective for the & and € isoforms over the o isoform.[1][2]

Inhibition of Microtubule Polymerization

In addition to its kinase inhibitory activity, IC261 has been shown to inhibit microtubule
polymerization.[2][3] It binds to tubulin, the protein subunit of microtubules, and disrupts the
formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This effect is
independent of its CK1 inhibitory activity.[3]
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Biological Activities and Quantitative Data

The dual mechanism of action of IC261 results in a range of biological effects, including cell

cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

: hibi .

Kinase ICso0 Reference
Casein Kinase 10 (CK1d) 1uM [1]
Casein Kinase 1 (CK1g) 1uM [1]
Casein Kinase 101 (CKlal) 16 uM [1]
Protein Kinase A (PKA) >100 pM [1]
p34cdc2 >100 pM [1]
p55fyn >100 uM [1]
Cellular Effects
_ ICso |
Cell Line Effect ] Reference
Concentration
Mitotic arrest, spindle
AC1-M88 defects, centrosome 1uM [1]
amplification
Extravillous
trophoblast hybrid Apoptosis 1uM [1]
cells
Proliferation
Pancreatic tumor cell suppression,
_ 1.25 uM [1]
lines (e.g., PancTu-2) enhanced CD95-
mediated apoptosis
) Decreased cell
Colon cancer cell lines )
survival and _
(RKO, LOVO, ) ) Varies [7]
proliferation,
HCT116, SW480) . .
increased apoptosis
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Signaling Pathways

IC261 influences several critical signaling pathways, primarily due to its inhibition of CK1d/e
and its impact on microtubule dynamics.

p53-Dependent Pathway

IC261 can induce a p53-dependent postmitotic G1 arrest.[5][8] In cells with functional p53,
IC261 treatment leads to cell cycle arrest.[8] Conversely, in p53-deficient cells, it can lead to
postmitotic replication and the development of an 8N DNA content, followed by apoptosis.[8]

p53 deficient cells Postmitotic Replication (8N DNA) Apoptosis

1oz inhibits =m—mmlales—>n—> G1 Cell Cycle Arrest

Click to download full resolution via product page

Caption: p53-dependent signaling pathway modulated by 1C261.

Wnt/B-catenin Signaling

CK1% and CK1e are known regulators of the Wnt/[3-catenin signaling pathway. However,
studies have shown that at sub-micromolar concentrations, 1C261-induced cancer cell death is
independent of Wnt/B-catenin signaling inhibition and is instead driven by its effect on
microtubule polymerization.[3]

Ic261 binds to ____inhibits__ Microtubule leads to Cancer Cell Death
(sub-micromolar) Polymerization

1C261
(high concentration)

inhibits

Wnt/B-catenin
I E]

regulates

CK154 / CKle
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Caption: Dual mechanism of IC261 impacting Wnt signaling and microtubule dynamics.

Experimental Protocols
In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of IC261 against CK1 isoforms.

Materials:

Recombinant CK19, CK1g, or CK1al

o Casein from bovine milk

o [y-2P]ATP

e IC261

o Assay Buffer: 25 mM MES, pH 6.5, 50 mM NacCl, 15 mM MgClz, 2 mM EGTA
e Stop Solution: 75 mM HsPOa

o P81 phosphocellulose paper

 Scintillation counter

Procedure:

Prepare a reaction mixture containing assay buffer, 2 mg/mL casein, and the respective CK1
enzyme.

e Add varying concentrations of IC261 (e.g., 0.1, 0.3, 1, 3, 10 uM) or DMSO as a vehicle
control.

e Pre-incubate the mixture for 10 minutes at 37°C.

e Initiate the reaction by adding 10 uM [y-32P]ATP.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1681162?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/product/b1681162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Incubate for 20 minutes at 37°C.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.

Wash the P81 paper three times for 5 minutes each in 75 mM H3POa.
Rinse with ethanol and let it air dry.
Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each 1C261 concentration and determine the I1Cso
value.
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Caption: Workflow for an in vitro kinase assay to determine 1C261 potency.
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Cell Viability (MTT) Assay

This protocol is for assessing the effect of IC261 on cell proliferation.
Materials:

e Cancer cell line of interest

o Complete cell culture medium

e IC261

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

« DMSO

e 96-well plates

e Microplate reader
Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere
overnight.

e Treat the cells with various concentrations of 1IC261 for 24, 48, or 72 hours. Include a vehicle
control (DMSO).

 After the incubation period, add 20 pL of MTT solution to each well and incubate for 4 hours
at 37°C.

e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

e Shake the plate for 10 minutes to ensure complete dissolution.

e Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.

Apoptosis (Annexin V/Propidium lodide) Assay

This protocol is for detecting and quantifying apoptosis induced by 1C261.

Materials:

Cancer cell line of interest
Complete cell culture medium
IC261

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with IC261 at the desired concentration for a specified
time (e.g., 24 hours).

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.

Add 5 pL of Annexin V-FITC and 5 pL of Pl to 100 pL of the cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Binding Buffer to each sample.

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and Pl-negative;
early apoptotic cells are Annexin V-positive and Pl-negative; late apoptotic/necrotic cells are
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Annexin V- and Pl-positive.

Microtubule Polymerization Assay

This protocol is for determining the effect of IC261 on tubulin polymerization.
Materials:

Purified tubulin

e GTP

Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgClz, 1 mM EGTA)

IC261

Spectrophotometer with temperature control

Procedure:

Resuspend purified tubulin in cold Polymerization Buffer.

e Add varying concentrations of IC261 or a vehicle control (DMSO) to the tubulin solution on
ice.

e Add GTP to a final concentration of 1 mM.
o Transfer the samples to a pre-warmed 96-well plate.
o Immediately place the plate in a spectrophotometer set to 37°C.

» Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60
minutes). An increase in absorbance indicates microtubule polymerization.

» Analyze the polymerization curves to determine the effect of IC261 on the rate and extent of
microtubule formation.

Conclusion
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IC261 is a versatile chemical probe with well-characterized dual mechanisms of action. Its
ability to selectively inhibit CK1d/e and disrupt microtubule dynamics makes it a valuable tool
for investigating a wide range of cellular processes, from cell cycle control and apoptosis to the
regulation of complex signaling networks. The detailed information and protocols provided in
this guide are intended to facilitate further research into the multifaceted roles of IC261 in
cellular biology and its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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